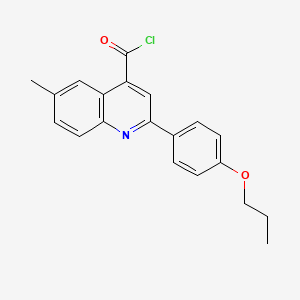

6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride

Description

6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride is a quinoline-derived compound characterized by a methyl group at position 6, a 4-propoxyphenyl substituent at position 2, and a reactive carbonyl chloride group at position 4. The compound is synthesized via refluxing the corresponding carboxylic acid with thionyl chloride (SOCl₂), a standard method for acyl chloride preparation . Its structural features make it a key intermediate for synthesizing amides, esters, and other derivatives, particularly in medicinal chemistry. Notably, 2-(4-propoxyphenyl)quinoline derivatives have demonstrated potent efflux pump inhibitory (EPI) activity against Staphylococcus aureus NorA, with >65% inhibition at 50 µM concentrations .

Properties

IUPAC Name |

6-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-3-10-24-15-7-5-14(6-8-15)19-12-17(20(21)23)16-11-13(2)4-9-18(16)22-19/h4-9,11-12H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXVAHUMUKOMHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The most documented and reliable method for preparing 6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride involves the reaction of the precursor 6-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid (or the corresponding quinoline derivative) with thionyl chloride (SOCl2). This reaction proceeds under reflux conditions, which facilitates the conversion of the carboxylic acid group into the reactive acyl chloride functional group.

- Starting Material: 6-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid or 6-methyl-2-(4-propoxyphenyl)quinoline

- Reagent: Thionyl chloride (SOCl2)

- Conditions: Reflux, anhydrous environment to prevent hydrolysis

- Outcome: Formation of this compound with high yield and purity

This method is favored due to the efficiency of thionyl chloride in converting carboxylic acids to acyl chlorides, releasing gaseous by-products (SO2 and HCl) which are easily removed, simplifying purification.

Detailed Reaction Conditions and Optimization

- Reaction Environment: Anhydrous conditions are crucial to prevent premature hydrolysis of the acyl chloride product. The reaction is typically carried out under inert atmosphere (e.g., nitrogen or argon) to avoid moisture ingress.

- Temperature Control: Reflux temperature of the solvent used (often anhydrous solvents like dichloromethane or chloroform) is maintained to drive the reaction to completion.

- Reaction Time: The reaction time varies from 2 to 6 hours depending on scale and specific batch conditions.

- Post-Reaction Workup: Excess thionyl chloride and volatile by-products are removed by evaporation under reduced pressure. The crude product is purified by recrystallization or chromatography if necessary.

Alternative Chlorinating Agents

Though thionyl chloride is the most common reagent, other chlorinating agents may be employed depending on availability or desired reaction conditions:

| Chlorinating Agent | Advantages | Disadvantages |

|---|---|---|

| Thionyl chloride (SOCl2) | High efficiency, gaseous by-products | Corrosive, requires careful handling |

| Oxalyl chloride (COCl)2 | Mild conditions, less odor | More expensive, sensitive to moisture |

| Phosphorus pentachloride (PCl5) | Strong chlorinating ability | Generates solid by-products, harder to purify |

However, thionyl chloride remains the preferred reagent due to ease of removal of by-products and well-established protocols.

Reaction Mechanism Overview

The conversion of the carboxylic acid group to the acyl chloride via thionyl chloride proceeds through the following steps:

- Formation of an intermediate chlorosulfite ester between the acid and SOCl2.

- Elimination of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

- Generation of the acyl chloride functional group on the quinoline ring system.

This mechanism ensures a clean transformation with minimal side reactions under controlled conditions.

Summary Table of Preparation Method

| Step | Details |

|---|---|

| Starting Material | 6-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid or quinoline derivative |

| Reagent | Thionyl chloride (SOCl2) |

| Solvent | Anhydrous solvent (e.g., dichloromethane) |

| Temperature | Reflux (~40-80°C depending on solvent) |

| Atmosphere | Inert gas (N2 or Ar) to avoid moisture |

| Reaction Time | 2-6 hours |

| Workup | Removal of excess SOCl2 and volatiles under reduced pressure |

| Purification | Recrystallization or chromatography |

| Yield | Typically high (>80%) with optimized conditions |

Research Findings and Applications

- The prepared this compound is highly reactive toward nucleophiles such as amines, alcohols, and thiols, enabling its use as a versatile intermediate in the synthesis of amides, esters, and thioesters.

- Its preparation under anhydrous conditions is critical to prevent hydrolysis back to the carboxylic acid, ensuring product stability and reactivity.

- The compound is widely used in proteomics and medicinal chemistry research, where the acyl chloride functionality facilitates covalent modification of biomolecules.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield 6-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Hydrolysis Conditions: Aqueous base (e.g., NaOH) or acidic conditions (e.g., HCl)

Major Products:

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

Thioesters: Formed by reaction with thiols

Carboxylic Acid: Formed by hydrolysis

Scientific Research Applications

6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride is primarily used in proteomics research. It serves as a reagent for the modification of proteins and peptides, enabling the study of protein structure, function, and interactions. This compound is valuable in the following areas:

Chemistry: Used in the synthesis of complex organic molecules and as a building block for more advanced compounds.

Biology: Employed in the study of protein-protein interactions and protein modifications.

Medicine: Investigated for potential therapeutic applications, although not intended for diagnostic or therapeutic use.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity allows for the modification of target molecules, facilitating the study of their structure and function.

Molecular Targets and Pathways:

Proteins: The compound targets nucleophilic residues on proteins, such as lysine or cysteine, leading to covalent modification.

Pathways: The modified proteins can be analyzed to understand their role in various biological pathways and processes.

Comparison with Similar Compounds

Structural Variations and Physical Properties

The quinoline scaffold allows for extensive substitution, influencing physical properties and bioactivity. Below is a comparative analysis of substituent effects on key parameters:

Table 1: Structural and Physical Properties of Selected Quinoline Derivatives

Key Observations :

- Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., -CF₃ in D7) increase melting points compared to electron-donating groups (e.g., -OCH₃ in D6), likely due to enhanced intermolecular interactions.

- NMR Trends: Quinoline protons (e.g., H-5, H-7) show downfield shifts (~8.3–8.4 ppm) in derivatives with electron-deficient aromatic rings (e.g., D7, D8) compared to electron-rich substituents.

Key Observations :

- EPI Activity: The 4-propoxyphenyl group (target compound and 25f, 28f derivatives) is critical for NorA efflux pump inhibition, likely due to optimal lipophilicity enhancing membrane penetration .

- Cytotoxicity: Styryl substituents (e.g., dimethylamino in 7a, 8b) confer moderate cytotoxicity, whereas ester derivatives (6a, b) show weak activity, suggesting that the carbonyl chloride group’s reactivity may reduce cell viability in certain contexts .

Biological Activity

6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride is a compound belonging to the quinoline family, recognized for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its role as a reagent in proteomics, its interactions with proteins, and its implications in drug development.

Chemical Structure and Properties

The compound has a molecular formula of with a molecular weight of approximately 339.82 g/mol. Its structure features a quinoline backbone, which is pivotal for its biological activity. The presence of both the carbonyl chloride group and the propoxyphenyl substituent enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 339.82 g/mol |

| Functional Groups | Carbonyl chloride, propoxyphenyl |

The specific mechanism of action for this compound remains largely unexplored in scientific literature. However, similar compounds within the quinoline class have been shown to interact with nucleophilic sites on proteins, such as lysine or cysteine residues. This interaction allows for targeted modifications that are crucial for studying protein structure and function.

Interaction Studies

Research indicates that this compound can modify proteins and peptides, facilitating investigations into various biological pathways. The ability to form covalent bonds with nucleophilic residues enables researchers to analyze changes in protein structure and function, providing insights into disease mechanisms and therapeutic strategies.

Biological Applications

- Proteomics : The compound serves as a reagent for modifying proteins, which is essential in proteomic studies aimed at understanding protein interactions and functions.

- Antimicrobial Research : Quinoline derivatives have been explored as efflux pump inhibitors (EPIs), which can enhance the efficacy of antibiotics by inhibiting bacterial resistance mechanisms. The propoxyphenyl group at the C-2 position is particularly noted for its role in boosting EPI activity against Staphylococcus aureus.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound, each exhibiting unique properties that influence their biological activity.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | Similar quinoline structure | Different propoxy position affecting reactivity |

| 8-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | Variation in methyl position on quinoline | Potentially different biological activity profile |

| 6-Ethyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | Ethyl instead of methyl at position 6 | Altered lipophilicity and interaction properties |

Case Studies

Recent studies have highlighted the efficacy of quinoline derivatives in enhancing antibiotic activity. For instance, compounds similar to this compound demonstrated significant synergistic effects when combined with common antibiotics against resistant strains of bacteria.

Study Findings

- Efflux Pump Inhibition : Compounds structurally related to this quinoline derivative were shown to significantly reduce the minimum inhibitory concentration (MIC) of antibiotics like ciprofloxacin against resistant Staphylococcus aureus strains.

- Cytotoxicity Assessment : In vitro studies revealed varying degrees of cytotoxicity among related compounds, indicating a need for careful evaluation in therapeutic contexts.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 6-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation to construct the quinoline core, followed by nucleophilic substitution to introduce the 4-propoxyphenyl group. Chlorination at the 4-position is achieved using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Key intermediates are purified via column chromatography, and yields are optimized by controlling reaction temperature and solvent polarity (e.g., dichloromethane or toluene) .

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm). Infrared (IR) spectroscopy validates the carbonyl chloride functional group (C=O stretch ~1750 cm⁻¹) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Due to the reactive carbonyl chloride group, use personal protective equipment (PPE), including nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation. Store under anhydrous conditions (e.g., desiccator with silica gel) and away from nucleophiles like water or amines .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer : By-products often arise from incomplete chlorination or side reactions at the quinoline nitrogen. Optimize POCl₃ stoichiometry (1.2–1.5 equivalents) and use catalytic dimethylformamide (DMF) to enhance reactivity. Microwave-assisted synthesis (50–80°C, 30 min) improves yield and reduces reaction time compared to traditional reflux methods .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

- Methodological Answer : Contradictions may stem from substituent electronic effects. For example, replacing the 6-methyl group with halogens (e.g., Cl or Br) alters electron density, affecting interactions with biological targets. Use density functional theory (DFT) to model electronic profiles and validate hypotheses via in vitro assays (e.g., enzyme inhibition studies) .

Q. How does the propoxyphenyl substituent influence regioselectivity in nucleophilic reactions?

- Methodological Answer : The propoxy group’s electron-donating nature directs electrophilic substitution to the quinoline’s 3- and 8-positions. Competitive reactions (e.g., with Grignard reagents) require controlled temperature (−10°C to 0°C) to favor acyl chloride reactivity over ring substitution. Monitor progress via thin-layer chromatography (TLC) .

Q. What computational tools predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with proteins like cytochrome P450 or kinase enzymes. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD values) .

Key Considerations for Researchers

- Contradictory Data : Discrepancies in bioactivity between methyl and halogen substituents (e.g., 6-methyl vs. 6-Cl) suggest electronic effects dominate over steric factors. Systematic substitution studies are recommended .

- Advanced Purification : Use preparative HPLC for isolating trace impurities, especially when synthesizing analogs for structure-activity relationship (SAR) studies .

- Degradation Analysis : Monitor hydrolytic stability in buffer solutions (pH 7.4) via LC-MS to assess suitability for in vivo applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.